Seocalcitol
Overview
Description
Seocalcitol, also known as EB 1089, is a synthetic analogue of vitamin D. It has been investigated for its potential therapeutic applications, particularly in the treatment of various cancers. This compound is designed to mimic the effects of the active form of vitamin D, 1α,25-dihydroxyvitamin D3, but with reduced calcemic activity, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Seocalcitol, also known as EB1089, is a synthetic analog of Vitamin D . The primary target of this compound is the Vitamin D3 receptor . This receptor is a transcription factor that mediates the action of Vitamin D3 by controlling the expression of hormone-sensitive genes .
Mode of Action
This compound binds to the Vitamin D3 receptor with a dissociation constant (Kd) of 0.27 nM . This binding interaction triggers a series of intracellular events, leading to changes in the expression of hormone-sensitive genes .
Biochemical Pathways
It is known that the vitamin d3 receptor, the primary target of this compound, plays a crucial role in calcium homeostasis and bone metabolism . Therefore, it can be inferred that this compound may influence these pathways.
Pharmacokinetics
A study has shown that this compound favors absorption directly to the portal blood due to the moderate lipophilicity of the molecule . The lymphatic and portal transport of this compound was found to be significantly higher when dissolved in a long-chain triglyceride (LCT) solution compared to a propylene glycol (PG) solution .
Result of Action
This compound has been shown to inhibit growth, induce differentiation, and induce apoptosis of cancer cell lines in vitro . It can also inhibit the growth of pancreatic cancer xenografts in vivo . Clinical trials have shown inconsistent results, and further studies are necessary to determine the cytostatic activity of this agent in minimal disease states .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation in which this compound is dissolved can significantly impact its absorption and transport . Specifically, this compound dissolved in an LCT solution showed higher lymphatic and portal transport compared to a PG solution .
Biochemical Analysis
Biochemical Properties
Seocalcitol plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium homeostasis and cell proliferation . This compound binds to VDR with high affinity, leading to the modulation of gene expression. Additionally, this compound has been shown to interact with enzymes such as 24-hydroxylase, which is involved in the metabolism of vitamin D .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to induce differentiation and inhibit the proliferation of cancer cells, including hepatocellular carcinoma and breast cancer cells . This compound influences cell signaling pathways by modulating the activity of VDR, leading to changes in gene expression and cellular metabolism. It also affects cell cycle regulation and apoptosis, contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to VDR, which subsequently forms a complex with retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene transcription . This compound also modulates the activity of enzymes involved in vitamin D metabolism, such as 24-hydroxylase, and influences the expression of genes related to cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and maintains its activity over extended periods . Its degradation products and long-term effects on cellular function have also been investigated. In vitro and in vivo studies have demonstrated that this compound can induce sustained changes in gene expression and cellular metabolism, contributing to its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth and induce differentiation in cancer cells . Higher doses may lead to adverse effects such as hypercalcemia, which is a common side effect of vitamin D analogues . The therapeutic window for this compound is therefore critical for its safe and effective use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to vitamin D metabolism. It is metabolized by enzymes such as 24-hydroxylase, which converts it into inactive metabolites . This compound also affects metabolic flux and metabolite levels by modulating the expression of genes involved in calcium homeostasis and cell proliferation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed via the portal blood and lymphatic system, with long chain triglycerides (LCT) enhancing its lymphatic transport . This compound also interacts with binding proteins and transporters that facilitate its distribution to target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects by binding to VDR and modulating gene expression . This compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of seocalcitol involves several key steps:
Wittig Reaction: The vitamin D-derived aldehyde is reacted with 3-(methoxycarbonyl)-2-propenyl-1-idene triphenylphosphorane to produce a dienoate ester.
Addition of Ethyllithium: The ester group of the dienoate ester is treated with ethyllithium to form a tertiary alcohol.
Photochemical Isomerization: The 5-6 double bond of the tertiary alcohol is isomerized to produce the (5Z)-isomer.
Desilylation: The final step involves desilylation using tetrabutylammonium fluoride in tetrahydrofuran.
Industrial Production Methods: this compound is prepared for injections by diluting a stock solution (4 mM in isopropanol) into the carrier Solutol HS 15. The Solutol-diluted this compound is stored as aliquots in sealed glass vials under nitrogen gas at 4°C .
Chemical Reactions Analysis
Types of Reactions: Seocalcitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce dehydroxylated derivatives .
Scientific Research Applications
Chemistry: Seocalcitol serves as a model compound for studying the effects of vitamin D analogues on chemical reactions and molecular interactions.
Biology: It is used to investigate the role of vitamin D receptors in cellular processes, including cell growth and differentiation.
Medicine: this compound has shown promise in the treatment of cancers such as pancreatic cancer and hepatocellular carcinoma. .
Comparison with Similar Compounds
- 1α,25-dihydroxyvitamin D3
- Alfacalcidol
- Calcipotriol
Seocalcitol’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and medicine.
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLALCJVJNGQQ-SEODYNFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025740 | |
Record name | Seocalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134404-52-7 | |
Record name | Seocalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134404-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Seocalcitol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134404527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seocalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04258 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Seocalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEOCALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0OZ0D9223 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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